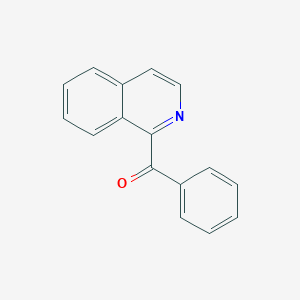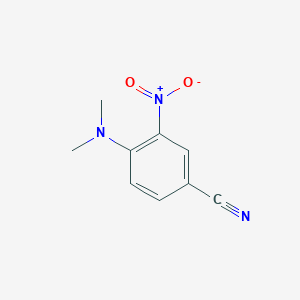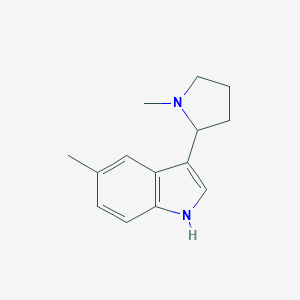
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole, commonly known as 5-MeO-MiPT, is a psychedelic compound belonging to the tryptamine family. It is a synthetic drug that has been used for research purposes, particularly in the field of neuroscience.
Wirkmechanismus
5-MeO-MiPT acts on the serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. It is believed to modulate the release and uptake of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The exact mechanism of action of 5-MeO-MiPT is still not fully understood and requires further research.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-MeO-MiPT vary depending on the dose and route of administration. It has been reported to cause changes in perception, mood, and cognition. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. These effects are temporary and typically resolve within a few hours.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-MeO-MiPT in lab experiments is its ability to selectively target serotonin receptors in the brain. This makes it a useful tool for studying the role of these receptors in regulating mood and behavior. However, one limitation is that the effects of 5-MeO-MiPT can vary widely depending on the dose and route of administration. This can make it difficult to control for variables in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-MeO-MiPT. One area of interest is its potential therapeutic effects on mental health conditions such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 5-MeO-MiPT and its effects on the brain. Additionally, there is a need for more studies on the long-term effects of 5-MeO-MiPT and its safety profile.
Conclusion:
In conclusion, 5-MeO-MiPT is a synthetic drug that has been used for scientific research purposes, particularly in the field of neuroscience. It acts on serotonin receptors in the brain and has been studied for its potential therapeutic effects on mental health conditions. While there are advantages to using 5-MeO-MiPT in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the effects of 5-MeO-MiPT and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-MeO-MiPT involves the reaction between 5-methylindole and 2-methylpyrrolidine in the presence of a catalyst. The resulting product is then further purified to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-MeO-MiPT has been used in various scientific research studies, particularly in the field of neuroscience. It has been studied for its potential therapeutic effects on mental health conditions such as depression and anxiety. It has also been used to study the effects of serotonin receptors in the brain and their role in regulating mood and behavior.
Eigenschaften
CAS-Nummer |
19137-69-0 |
|---|---|
Produktname |
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-5-6-13-11(8-10)12(9-15-13)14-4-3-7-16(14)2/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
SMMNJQNEWMPPDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC=C2C3CCCN3C |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC=C2C3CCCN3C |
Synonyme |
5-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



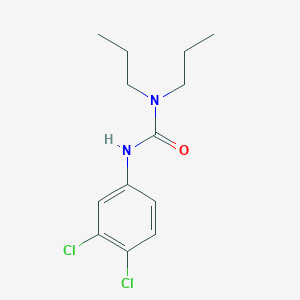
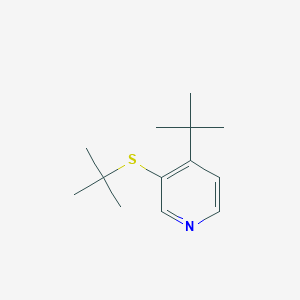
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

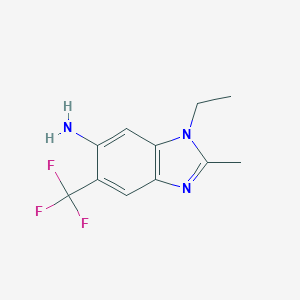


![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
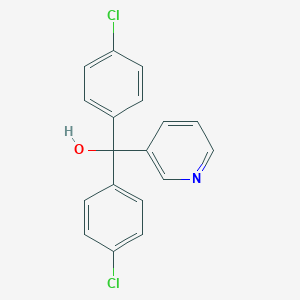
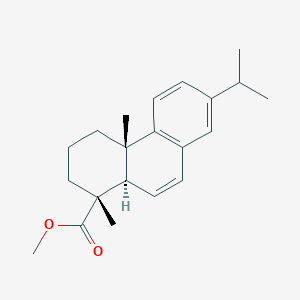
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)

